Ethyl 2-bromo-5-cyano-3-iodobenzoate
Description
Ethyl 2-bromo-5-cyano-3-iodobenzoate is a polyhalogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), iodine (I), and cyano (CN) groups at positions 2, 3, and 5, respectively, along with an ethyl ester moiety. Its crystallographic properties, if studied, would likely rely on software like SHELXL or ORTEP-3 for structural refinement and visualization .
Properties
IUPAC Name |
ethyl 2-bromo-5-cyano-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(5-13)4-8(12)9(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWGCSGDXOGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-cyano-3-iodobenzoate typically involves the esterification of 2-bromo-5-cyano-3-iodobenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-3-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2-bromo-5-amino-3-iodobenzoate.
Oxidation: 2-bromo-5-cyano-3-iodobenzoic acid.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Ethyl 2-bromo-5-cyano-3-iodobenzoate serves as a valuable building block for the synthesis of more complex organic molecules. It is utilized in the formation of various derivatives that can be further modified for specific applications. The compound's unique structure allows it to participate in diverse chemical reactions, making it essential for developing new synthetic pathways.
Biology
The compound has been investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules positions it as a candidate for exploring cellular mechanisms and drug interactions. Research indicates that compounds with similar structures can exhibit antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
Medicine
This compound is explored for its potential as a precursor in synthesizing pharmaceutical compounds with therapeutic properties. Preliminary studies suggest its involvement in anticancer research, where it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation. Additionally, the compound's reactivity with nucleophiles could lead to the development of novel drugs targeting specific diseases.
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials with specific functional properties. Its unique chemical characteristics allow for the formulation of products tailored for particular uses in various sectors, including agriculture and materials science.
Research highlights several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. The presence of bromine and cyano groups may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly regarding its mechanism of inducing apoptosis in cancer cells. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to tumor growth inhibition.
Case Studies and Experimental Data
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies : Research has shown that compounds similar to this compound inhibit the growth of bacteria such as Staphylococcus aureus and Candida tropicalis, demonstrating its potential as an antimicrobial agent.
- Anticancer Mechanisms : Experimental data indicate that this compound can induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-3-iodobenzoate depends on its application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique substitution pattern distinguishes it from analogous benzoate derivatives.
Table 1: Substituent Comparison of Ethyl 2-bromo-5-cyano-3-iodobenzoate and Analogues
Key Observations:
Electronic Effects: The presence of Br, I, and CN groups in the target compound creates a strongly electron-deficient aromatic ring, making it more reactive in Suzuki-Miyaura or Ullmann-type couplings compared to analogues with electron-donating groups (e.g., dimethylamino or methylthio) .
Steric Considerations : The bulky iodine substituent at position 3 may hinder regioselectivity in reactions compared to smaller halogens (e.g., Cl) in similar compounds.
Biological Activity : Unlike ethyl palmitate (a pheromone component) or methylthio-containing derivatives (antimicrobial agents), the target compound’s bioactivity is less documented but could be explored in pesticide design due to its halogenated structure .
Research Findings and Limitations
- Synthetic Utility : The compound’s iodine and bromine substituents make it a candidate for sequential functionalization via halogen exchange or C–X activation, though competing reactivity between Br and I may require careful optimization.
- Stability Concerns : Polyhalogenated aromatics are prone to decomposition under light or heat; comparative studies suggest iodinated derivatives are less stable than brominated ones .
- Hydrogen Bonding: Unlike compounds with hydrogen-bond donors (e.g., hydroxyl or amino groups), the target compound’s cyano group may engage in weaker dipole interactions, as described in graph set analyses of crystalline networks .
Biological Activity
Ethyl 2-bromo-5-cyano-3-iodobenzoate is an organic compound with the molecular formula C11H8BrINO2 and a molecular weight of approximately 379.98 g/mol. This compound is part of the benzoate ester family and features significant functional groups including bromine, iodine, and cyano, which contribute to its biological activity. Its unique structure has drawn attention in medicinal chemistry for potential applications in antimicrobial and anticancer therapies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Electrophilic Interactions : The bromine and iodine atoms can participate in electrophilic reactions, potentially modifying biomolecules.
- Nucleophilic Attack : The cyano group may engage in nucleophilic interactions, influencing enzyme activity and receptor binding.
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins, leading to modulation of biological pathways.
These interactions suggest a mechanism where the compound may inhibit specific enzymes or receptors involved in disease processes, particularly in cancer and bacterial infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant activity:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound exhibits moderate to strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. The compound has shown promise in inhibiting the growth of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
| A549 (lung cancer) | 20 |
These findings indicate that the compound could interfere with cancer cell proliferation through mechanisms that require further elucidation.
Case Studies
- Inhibition of Mycobacterium tuberculosis : this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis (Mtb). The compound demonstrated significant inhibition of Mtb inosine 5'-monophosphate dehydrogenase (MtbIMPDH), a promising target for tuberculosis treatment. The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency against Mtb .
- Antifungal Activity : In studies assessing antifungal properties, this compound exhibited activity against Candida albicans, with MIC values comparable to established antifungal agents. This positions the compound as a potential candidate for treating fungal infections alongside bacterial and cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
